molecular formula C17H16ClN5O2 B11339046 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11339046
M. Wt: 357.8 g/mol
InChI Key: YCBHMJRZPOLPKU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorinated phenoxy group, a tetrazole ring, and an acetamide linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol.

    Etherification: The chlorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate undergoes amidation with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated phenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride
  • 2-(4-Chloro-3,5-dimethylphenoxy)aniline

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide stands out due to the presence of the tetrazole ring, which imparts unique biological activities and enhances its potential as a therapeutic agent. The combination of the chlorinated phenoxy group and the tetrazole ring makes this compound a valuable tool in various fields of research.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H16ClN5O2/c1-11-7-15(8-12(2)17(11)18)25-9-16(24)20-13-3-5-14(6-4-13)23-10-19-21-22-23/h3-8,10H,9H2,1-2H3,(H,20,24)

InChI Key

YCBHMJRZPOLPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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